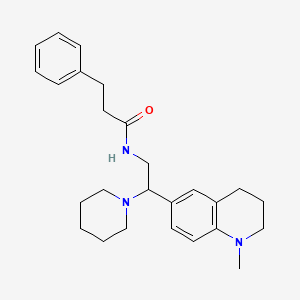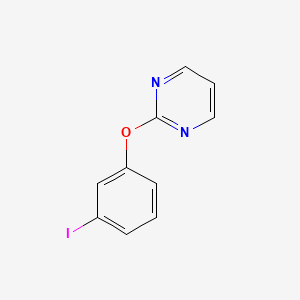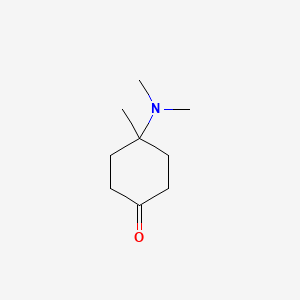
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-methylpyridin-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-methylpyridin-2-yl)acetamide is a synthetic organic compound with notable applications in various scientific fields. The compound contains a cyclopropyl ring, an oxopyridazinone moiety, and a methylpyridinyl group, contributing to its diverse chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: This compound can be synthesized through multiple steps, starting from readily available precursors. A common synthetic route involves the cyclization of appropriate precursors to form the pyridazinone core, followed by subsequent functionalization steps to introduce the cyclopropyl and acetamide groups. The synthesis typically requires specific catalysts and reaction conditions, such as elevated temperatures and inert atmospheres, to ensure the desired product's formation with high yield and purity.
Industrial Production Methods: Industrial-scale production of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-methylpyridin-2-yl)acetamide involves optimizing the synthetic route for scalability. This may include using cost-effective reagents, streamlining the purification processes, and employing continuous-flow reactors to enhance reaction efficiency and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions: This compound undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be employed to modify its structure for specific applications or to study its reactivity under different conditions.
Common Reagents and Conditions: Oxidation reactions typically utilize reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid. Reduction reactions might involve reagents like sodium borohydride or catalytic hydrogenation. Substitution reactions can occur with halogenating agents or nucleophiles under suitable conditions.
Major Products: The products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated or keto derivatives, while reduction can lead to more saturated compounds. Substitution reactions might introduce new functional groups, such as halogens or alkyl groups, at specific positions on the molecule.
Wissenschaftliche Forschungsanwendungen
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-methylpyridin-2-yl)acetamide has applications in various scientific domains due to its unique chemical structure and reactivity:
Chemistry: It serves as a building block for synthesizing more complex molecules, allowing researchers to explore new chemical space and develop novel materials.
Biology: The compound's biological activity makes it a candidate for studying enzyme interactions, receptor binding, and cellular processes. It may also serve as a lead compound for drug discovery.
Medicine: Potential therapeutic applications include acting as an inhibitor or modulator of specific biological pathways, making it relevant in the treatment of diseases such as cancer or metabolic disorders.
Industry: It may be utilized in the development of new materials with specific properties, such as catalysts, sensors, or polymers.
Wirkmechanismus
The mechanism by which 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-methylpyridin-2-yl)acetamide exerts its effects involves specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, altering their activity or stability. These interactions can lead to changes in cellular signaling pathways, gene expression, or metabolic processes.
Pathways Involved: The compound's effects might be mediated through pathways such as oxidative stress response, inflammation, or apoptosis. Its interaction with key regulatory proteins can influence these pathways, resulting in specific biological outcomes.
Vergleich Mit ähnlichen Verbindungen
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide
2-(3-cyclopropyl-4-methyl-6-oxopyridazin-1(6H)-yl)acetamide
N-(4-methylpyridin-2-yl)acetamide
Uniqueness: The presence of both the cyclopropyl and methylpyridinyl groups distinguishes it from other pyridazinone derivatives. These groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
This article provides a comprehensive overview of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-methylpyridin-2-yl)acetamide, covering its synthesis, chemical reactions, scientific applications, mechanism of action, and comparisons with similar compounds. The unique structure and properties of this compound make it an interesting subject for further research and development.
Eigenschaften
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(4-methylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-10-6-7-16-13(8-10)17-14(20)9-19-15(21)5-4-12(18-19)11-2-3-11/h4-8,11H,2-3,9H2,1H3,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDLFKJJQDFFOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(furan-2-yl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole](/img/structure/B2575393.png)
![2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2575394.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2575396.png)

![2-(4-methoxyphenyl)-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2575399.png)
![(Z)-ethyl 3-allyl-2-((4-(N,N-diisobutylsulfamoyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2575404.png)
![N-(3,4-dimethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2575406.png)
![(3-Cyclobutyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2575407.png)

![N-(3,5-dimethoxyphenyl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide](/img/structure/B2575410.png)
![5-bromo-N-[1-(furan-3-yl)propan-2-yl]furan-2-carboxamide](/img/structure/B2575413.png)
![2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(tert-butyl)acetamide](/img/structure/B2575414.png)
![2-[(Z)-(2-fluorophenyl)methylidene]-3-quinuclidinol](/img/structure/B2575415.png)
